molecular formula C13H10N2 B175543 2-Benzylisonicotinonitrile CAS No. 18251-51-9

2-Benzylisonicotinonitrile

Cat. No. B175543
CAS RN: 18251-51-9
M. Wt: 194.23 g/mol
InChI Key: OTPDUIOYSUDVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylisonicotinonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Benzylisonicotinonitrile can be represented by the SMILES notation: N#Cc1ccnc(Cc2ccccc2)c1 . This notation provides a way to represent the structure using ASCII strings .

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • 2-Benzylisonicotinonitrile is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of 2-aminobenzonitriles, which can rapidly synthesize benzoxazinones by intramolecular condensation (Chen et al., 2018).
    • It also plays a role in complex chemical reactions, such as the P−C bond scission in certain ligands and C−CN bond cleavage in specific nitriles (Acosta-Ramírez et al., 2008).
  • Environmental and Agricultural Applications :

    • In agriculture, 2-Benzylisonicotinonitrile derivatives, such as benzylidenemalononitrile, have applications in herbicide formulation and their microbial degradation in soil and subsurface environments has been studied to understand environmental impacts (Holtze et al., 2008).
  • Pharmaceutical and Medical Research :

    • Research into the synthesis of novel compounds for pharmaceutical applications often involves 2-Benzylisonicotinonitrile. For instance, its derivatives have been synthesized and evaluated for antibacterial and antifungal activities, showing considerable potential in medical applications (Fadda et al., 2013).
  • Photocatalysis and Energy Applications :

    • The compound and its derivatives have been investigated for their role in photocatalytic processes, such as the selective synthesis of benzaldehyde from benzyl alcohol, indicating their potential in sustainable energy and environmental applications (Tamizhdurai et al., 2017).
  • Material Science :

    • In the field of materials science, derivatives of 2-Benzylisonicotinonitrile are used in the synthesis of novel materials, such as specific nanostructures for enhanced photocatalytic hydrogen evolution, demonstrating its relevance in advanced material research (Zhao et al., 2019).

properties

IUPAC Name

2-benzylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-10-12-6-7-15-13(9-12)8-11-4-2-1-3-5-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPDUIOYSUDVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylisonicotinonitrile

Synthesis routes and methods I

Procedure details

p-cyanopyridine (4.00 g, 38.4 mmol) was added to a 1:1 mixture of chlorobenzene/water (750 mL) in a 1 L round-bottom flask. Phenylacetic acid (14.6 g, 107.5 mmol), (NH4)2S2O8 (17.1 g, 74.9 mmol), trifluoroacetic acid (4.38 g, 38.4 mmol) and AgNO3 (0.510 g, 3.0 mmol) were added and the heterogeneous mixture was vigorously stirred at 50° C. for 2 h. The reaction was cooled down to 0° C. and 8 M NaOH was added slowly until pH 9-10. The mixture was filtered through Celite and extracted with EtOAc (×3). The combined organic extracts were dried with MgSO4 and the solvent removed in vacuo. The dark-brown oil was purified via flash chromatography (1:5 EtOAc/Hexane) to give a brown oil (4.480 g, 61%); 1H NMR (400 MHz, CDCl3): δ 4.19 (s, 2H), 7.23-7.35 (m, 7H), 8.68 (d, J=5.2 Hz, 1H); 13C NMR (100 MHz, CDCl3): δ 44.4, 120.8, 122.7, 124.6, 126.9, 128.5, 128.9, 129.1, 137.9, 150.2, 162.7; HRMS-EI (m/z): [M+H+] calcd for [C13HN11N2]+, 195.0922. found, 195.0917.
Quantity
4 g
Type
reactant
Reaction Step One
Name
chlorobenzene water
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2S2O8
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
4.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0.51 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
61%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylisonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Benzylisonicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Benzylisonicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Benzylisonicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Benzylisonicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-Benzylisonicotinonitrile

Citations

For This Compound
1
Citations
E Georgiou - tdx.cat
The aim of this research was to develop new photocatalytic strategies for the functionalization of pyridines. Given the importance of these structural motifs in pharmaceuticals and other …
Number of citations: 0 www.tdx.cat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.